N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide
Description
N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide is an organic compound that features a cyclopropyl group, a thiophene ring, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10(8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSMYGVMMBHOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CS1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide typically involves the following steps:
Formation of the thiophene derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the methanesulfonamide moiety: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the compound.
Substitution: Substituted methanesulfonamide derivatives.
Scientific Research Applications
N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The thiophene ring and methanesulfonamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
- N-cyclopropyl-N-[(thiophen-3-yl)methyl]methanesulfonamide
- N-cyclopropyl-N-[(furan-2-yl)methyl]methanesulfonamide
- N-cyclopropyl-N-[(pyridin-2-yl)methyl]methanesulfonamide
Comparison: N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and reactivity profiles .
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